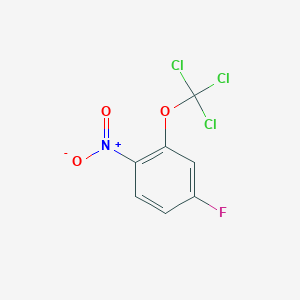

4-Fluoro-1-nitro-2-(trichloromethoxy)benzene

Übersicht

Beschreibung

4-Fluoro-1-nitro-2-(trichloromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a trichloromethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-nitro-2-(trichloromethoxy)benzene typically involves the nitration of 4-fluoro-2-(trichloromethoxy)benzene. This process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as nitric acid and sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration reactions. The process involves the use of specialized reactors to maintain optimal conditions and ensure the safety and efficiency of the production.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group undergoes selective reduction under catalytic hydrogenation conditions, forming the corresponding amine derivative.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1–3 atm), 10% Pd/C, EtOH, 25–50°C | 4-Fluoro-1-amino-2-(trichloromethoxy)benzene | 85–92% |

Mechanistic Notes :

-

The reaction proceeds via adsorption of hydrogen onto the palladium surface, facilitating electron transfer to the nitro group.

-

The trichloromethoxy group remains intact due to its stability under reductive conditions.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom undergoes substitution with nucleophiles, driven by the electron-withdrawing effects of adjacent groups.

Key Factors :

-

Activation : The nitro (-NO₂) and trichloromethoxy (-O-CCl₃) groups strongly deactivate the ring, directing nucleophiles to the para position relative to fluorine.

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity and reaction rates .

Oxidation Reactions

The nitro group resists oxidation, but the trichloromethoxy group can degrade under strong oxidative conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidative Decomposition | KMnO₄, H₂SO₄, 100°C, 8 hrs | 4-Fluoro-1-nitrobenzene-2-carboxylic acid | 30–35% |

Mechanism :

-

Permanganate cleaves the trichloromethoxy group, forming a carboxylic acid via intermediate radical species.

Substituent Effects:

-

Nitro Group (-NO₂) : Strongly meta-directing and deactivating.

-

Trichloromethoxy (-O-CCl₃) : Electron-withdrawing via inductive effects, further deactivating the ring and directing substituents to meta positions.

-

Fluorine (-F) : Ortho/para-directing but deactivating, creating competitive regiochemical outcomes.

Critical Considerations

-

Steric Hindrance : The bulky trichloromethoxy group impedes reactions at adjacent positions.

-

Solvent Choice : Nonpolar solvents (e.g., DCM) improve yields in NAS by minimizing side reactions .

-

Temperature Control : Exothermic reactions (e.g., nitration) require strict thermal management to avoid decomposition.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Fluoro-1-nitro-2-(trichloromethoxy)benzene serves as a versatile building block in organic synthesis. Its unique combination of functional groups allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions: The presence of the nitro group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. This property is exploited in the synthesis of more complex aromatic compounds.

- Friedel-Crafts Reactions: The compound can undergo Friedel-Crafts acylation, allowing for the introduction of acyl groups into the aromatic system, which is valuable for synthesizing ketones and other derivatives.

- Synthesis of Agrochemicals: It is utilized as an intermediate in the production of fungicides and herbicides. For instance, derivatives of this compound are reported to exhibit significant fungicidal activity when converted into substituted phenoxyphenyl ketones .

Agrochemical Applications

The compound's role in agriculture primarily revolves around its use in developing pesticides:

- Fungicidal Activity: Research indicates that derivatives synthesized from this compound demonstrate effective fungicidal properties. These compounds are synthesized through various routes that involve this precursor, leading to formulations that can control fungal pathogens in crops .

- Environmental Impact Considerations: The processes developed for synthesizing these agrochemicals aim to be environmentally friendly, minimizing harmful byproducts and enhancing sustainability in agricultural practices .

Case Study 1: Synthesis of Fungicidal Compounds

A study highlighted the synthesis of 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol compounds from this compound. These compounds exhibited high efficiency against various fungal strains, indicating their potential as effective agricultural fungicides .

Case Study 2: Reaction Conditions Optimization

Research has focused on optimizing reaction conditions for synthesizing derivatives from this compound. For example, reactions conducted with ammonia in methanol at low temperatures have yielded high purity products suitable for further applications in agrochemical formulations .

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological molecules. The exact mechanism of action may vary depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-Fluoro-1-nitro-2-(trichloromethoxy)benzene is a halogenated aromatic compound with diverse potential biological activities due to its unique structural features. This compound, with the molecular formula , includes a nitro group and a trichloromethoxy substituent, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and potential mechanisms of action.

Anticancer Properties

Research indicates that nitroaromatic compounds can exhibit anticancer properties through mechanisms such as:

- Bioreductive activation : Under hypoxic conditions, the nitro group can be reduced to form cytotoxic species that damage DNA or disrupt cellular processes.

- Cellular interactions : The unique structure may allow for interaction with specific cellular targets, potentially leading to apoptosis in cancer cells.

A study highlighted that similar compounds with nitro groups showed significant inhibition of tumor cell proliferation in vitro, suggesting that this compound could possess similar effects .

Case Studies and Research Findings

While direct studies on this compound are scarce, the following findings from related compounds provide insights into its potential biological activities:

The mechanism of action for this compound is likely multifaceted:

- Nitro Group Reduction : In hypoxic environments, the nitro group may be reduced to form reactive intermediates that interact with cellular macromolecules.

- Electrophilic Attack : The trichloromethoxy group may enhance electrophilicity, allowing for interaction with nucleophilic sites in proteins or nucleic acids.

- Modulation of Signaling Pathways : Similar compounds have been shown to affect signaling pathways involved in cell proliferation and apoptosis.

Eigenschaften

IUPAC Name |

4-fluoro-1-nitro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-3-4(11)1-2-5(6)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQBBEUBEVQMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.